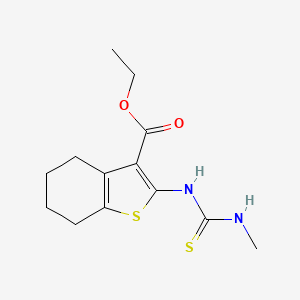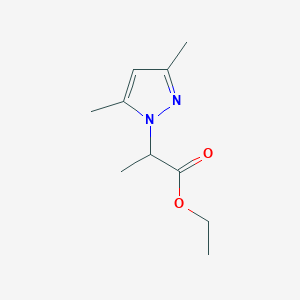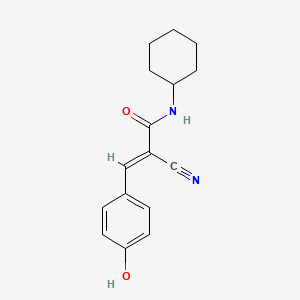
(2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide
説明
The compound "(2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide" is a derivative of acrylamide with potential applications in various fields, including material science and pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide valuable insights into similar compounds, which can be used to infer some properties and synthesis methods that might be applicable.
Synthesis Analysis
The synthesis of related acrylamide compounds involves solid-state reactions and microwave irradiation techniques. For instance, the solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide has been used to synthesize (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, indicating that similar starting materials and methods could potentially be employed for the synthesis of (2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide . Additionally, microwave irradiation has been utilized to synthesize a series of novel 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides), suggesting that this technique could offer a faster and efficient synthesis route for related compounds .
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often confirmed using techniques such as single crystal X-ray diffraction, IR, NMR, and mass spectroscopy. For example, the crystallographic studies of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides have confirmed the stereochemistry of these compounds . These analytical methods could be applied to determine the molecular structure of (2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide and to confirm its purity and stereochemistry.
Chemical Reactions Analysis
The reactivity of acrylamide derivatives can be influenced by the substituents on the acrylamide moiety. The introduction of various substituents and the incorporation of alpha-aminophosphonates into the cyanoacrylate (acrylamide) structure have been investigated, showing that these modifications can significantly affect the biological activity of the compounds . This suggests that the chemical reactivity of (2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide could also be modulated by its substituents, potentially leading to a range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives, such as thermal behavior, can be studied using techniques like DSC. The thermal properties of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide have been reported, providing insights into its heat of fusion, entropy of fusion, and interfacial energy . These properties are crucial for understanding the stability and suitability of the compound for various applications. The physical and chemical properties of (2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide would likely need to be characterized in a similar manner to determine its potential uses.
作用機序
Safety and Hazards
特性
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-11-13(10-12-6-8-15(19)9-7-12)16(20)18-14-4-2-1-3-5-14/h6-10,14,19H,1-5H2,(H,18,20)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPVLVSNYMMWHR-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



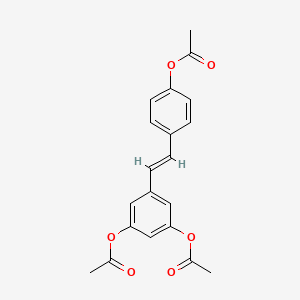
![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)

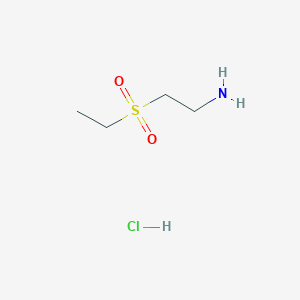
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3020963.png)
![(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020965.png)

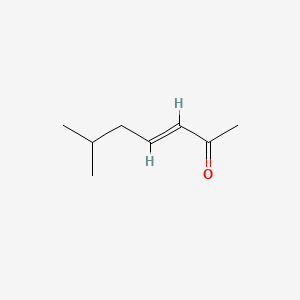
![Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B3020972.png)
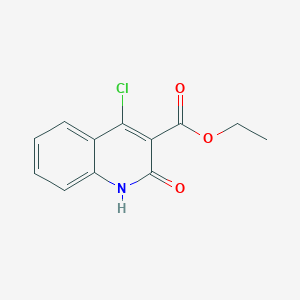
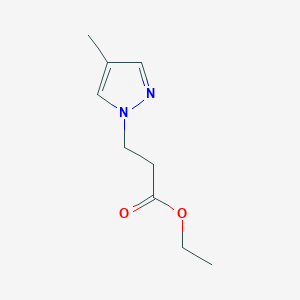
![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)
